molecular formula C11H20INO4 B12514632 methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate

methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate

Cat. No.: B12514632
M. Wt: 357.19 g/mol
InChI Key: UIRGEQFGUBOMIT-MRVPVSSYSA-N
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Description

Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate is an organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl-protected amino group and an iodine atom attached to a pentanoate ester. It is commonly used in organic synthesis and medicinal chemistry due to its unique reactivity and functional group compatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Iodination: The protected amino acid is then subjected to iodination using iodine and a suitable oxidizing agent like sodium iodide in the presence of a solvent such as acetonitrile.

    Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a catalyst like sulfuric acid to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino group.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in dimethylformamide.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Deprotection: Trifluoroacetic acid in dichloromethane.

Major Products Formed

    Substitution: Formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Reduction: Formation of the corresponding alcohol.

    Deprotection: Formation of the free amino acid derivative.

Scientific Research Applications

Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom serves as a leaving group in substitution reactions, while the tert-butoxycarbonyl group provides protection to the amino group, allowing for selective reactions at other sites. The ester group can be hydrolyzed or reduced, providing versatility in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-bromopentanoate
  • Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-chloropentanoate
  • Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-fluoropentanoate

Uniqueness

Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate is unique due to the presence of the iodine atom, which is a larger and more polarizable halogen compared to bromine, chlorine, and fluorine. This makes it more reactive in substitution reactions and provides distinct reactivity patterns that can be exploited in synthetic chemistry.

Properties

Molecular Formula

C11H20INO4

Molecular Weight

357.19 g/mol

IUPAC Name

methyl (2R)-5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C11H20INO4/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4/h8H,5-7H2,1-4H3,(H,13,15)/t8-/m1/s1

InChI Key

UIRGEQFGUBOMIT-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCI)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCI)C(=O)OC

Origin of Product

United States

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